Colchicide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 352277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

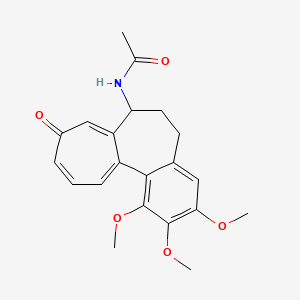

N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12(23)22-17-9-8-13-10-18(25-2)20(26-3)21(27-4)19(13)15-7-5-6-14(24)11-16(15)17/h5-7,10-11,17H,8-9H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPCQFIROMOQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966122 | |

| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-15-0, 86436-50-2 | |

| Record name | Colchicide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086436502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLCHICIDE.HCL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Colchicine's Primary Mechanism of Action on Tubulin Disruption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a naturally occurring alkaloid, has been a subject of scientific inquiry for centuries due to its potent biological activities. Its primary mechanism of action revolves around its interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the core mechanism by which colchicine disrupts tubulin dynamics, leading to a cascade of downstream cellular effects. This document details the molecular interactions, kinetic and thermodynamic parameters, and the structural basis of colchicine's binding to tubulin. Furthermore, it offers detailed protocols for key experimental assays used to investigate this interaction and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are pivotal for a multitude of essential cellular processes, including cell division, intracellular transport, maintenance of cell shape, and motility.[1] The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and crucial for their function.

Colchicine exerts its profound biological effects, including its well-known anti-mitotic and anti-inflammatory properties, by directly targeting tubulin and interfering with microtubule dynamics.[1][2] It serves as a classic example of a microtubule-destabilizing agent. Understanding the precise mechanism of its interaction with tubulin is not only fundamental to cell biology but also provides a basis for the development of novel therapeutics targeting microtubule-dependent processes, particularly in the context of cancer and inflammatory diseases.[3]

The Colchicine-Tubulin Interaction: A Molecular Perspective

The primary molecular event in colchicine's mechanism of action is its binding to the tubulin heterodimer.

The Colchicine Binding Site

X-ray crystallography studies have elucidated the location of the colchicine binding site on the tubulin heterodimer.[3][4] It is situated at the interface between the α- and β-tubulin subunits, predominantly within the β-tubulin monomer.[3] This strategic location is critical to its inhibitory action. The binding pocket is characterized by the presence of specific amino acid residues that form crucial interactions with the colchicine molecule.[4]

Binding and Induced Conformational Changes

Colchicine binds to soluble, unassembled tubulin dimers.[5] This binding is a two-step process, involving an initial rapid, low-affinity binding followed by a slower, temperature-dependent conformational change in the tubulin dimer that results in a high-affinity, poorly reversible complex.[6][7] This conformational change is a key aspect of colchicine's mechanism. The tubulin dimer, upon binding colchicine, adopts a "bent" or curved conformation, which is incompatible with the straight protofilament structure required for incorporation into the microtubule lattice.[4][5] This induced curvature sterically hinders the longitudinal association of tubulin dimers, thereby preventing microtubule elongation.

Quantitative Analysis of the Colchicine-Tubulin Interaction

The interaction between colchicine and tubulin has been quantitatively characterized using various biophysical techniques. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| 1.4 µM | Scintillation Proximity Assay | [2] | |

| 2.7 x 10⁻⁷ M (for colchicine-tubulin complex dissociation into monomers) | Equilibrium Ultracentrifugation | [8] | |

| 0.53 µM (Ki) | Competitive Inhibition | [2] | |

| Association Constant (Ka) | |||

| 3.2 µM⁻¹ | Fluorescence Spectroscopy | [9][10] | |

| 3.9 x 10⁴ M⁻¹ (for fluorescein-colchicine) | Fluorescence Correlation Spectroscopy | [11] | |

| Thermodynamic Parameters | |||

| Enthalpy of Binding (ΔH) | 10 kcal/mole | Fluorescence Spectroscopy | [9][10] |

| Entropy of Binding (ΔS) | 62 entropy units | Fluorescence Spectroscopy | [9][10] |

| Inhibition of Tubulin Polymerization (IC50) | |||

| ~1 µM | In vitro Tubulin Polymerization Assay | [12][13] | |

| 2.06 µM | In vitro Tubulin Polymerization Assay | ||

| Cell Viability (IC50) | |||

| 0.787 µM | HeLa Cells | [12] |

Impact on Microtubule Dynamics

The formation of the tubulin-colchicine complex has profound effects on the dynamic instability of microtubules.

Inhibition of Polymerization

At low concentrations, the tubulin-colchicine complex can co-polymerize into the ends of growing microtubules. However, the presence of this "poisoned" subunit at the microtubule tip disrupts the addition of subsequent tubulin dimers, effectively capping the microtubule and suppressing its growth.[2]

Promotion of Depolymerization

At higher concentrations, colchicine promotes microtubule depolymerization.[2] By sequestering the pool of available tubulin dimers into the non-polymerizable tubulin-colchicine complex, it shifts the equilibrium away from polymerization and towards depolymerization. This leads to a net loss of microtubule polymer and a disruption of the cellular microtubule network.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Colchicine-Induced Microtubule Disruption

Caption: Colchicine binds to β-tubulin, inducing a conformational change that inhibits microtubule polymerization and promotes depolymerization, leading to downstream cellular effects.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for assessing the inhibitory effect of colchicine on tubulin polymerization in vitro.

Logical Relationship for Competitive Binding Assay

Caption: A test compound competes with labeled colchicine for the same binding site on tubulin, leading to displacement and a measurable decrease in the bound labeled colchicine.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in light scattering (turbidity).[14]

-

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Colchicine stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Prepare a solution of purified tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Prepare serial dilutions of colchicine in General Tubulin Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

In a pre-chilled 96-well plate, add the desired concentration of colchicine or vehicle control.

-

Add the cold tubulin solution to each well.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by measuring the inhibition of the initial rate of polymerization at various colchicine concentrations.[14]

-

Competitive Colchicine Binding Assay (Fluorescence-based)

This assay assesses the ability of a test compound to compete with colchicine for its binding site on tubulin by measuring the displacement of a fluorescently labeled colchicine analog or by monitoring the change in the intrinsic fluorescence of colchicine upon binding.[12]

-

Materials:

-

Purified tubulin protein (>99% pure)

-

Colchicine solution

-

Test compound solution

-

General Tubulin Buffer

-

Spectrofluorometer

-

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in General Tubulin Buffer.[12]

-

Add varying concentrations of the test compound to the reaction mixture. Include a positive control (a known colchicine-site binder) and a negative control (a compound that binds to a different site on tubulin).

-

Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[12]

-

Measure the fluorescence intensity using a spectrofluorometer with excitation at approximately 350 nm and emission at approximately 435 nm.[12]

-

A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the colchicine site.

-

Immunofluorescence Staining of Cellular Microtubules

This cell-based assay visualizes the effect of colchicine on the microtubule network within cells.[14][15]

-

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549) cultured on glass coverslips

-

Colchicine solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

-

Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence or confocal microscope

-

-

Procedure:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of colchicine or vehicle control for the desired time period (e.g., 4-24 hours).

-

Gently wash the cells with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (and DAPI if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence or confocal microscope. Disruption of the microtubule network will be evident as a diffuse cytoplasmic staining pattern compared to the filamentous network in control cells.

-

Conclusion

Colchicine's primary mechanism of action is the targeted disruption of tubulin dynamics. By binding to a specific site on the β-tubulin subunit, it induces a conformational change that prevents the incorporation of tubulin dimers into growing microtubules and promotes their disassembly. This seemingly simple molecular interaction has profound consequences for a multitude of cellular functions that are reliant on a dynamic microtubule cytoskeleton. The in-depth understanding of this mechanism, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers in cell biology and pharmacology. Furthermore, it continues to inform the development of new therapeutic agents that target the colchicine binding site for the treatment of cancer and inflammatory diseases. The methodologies and data presented herein serve as a valuable resource for professionals dedicated to advancing our knowledge of microtubule-targeting agents and their clinical applications.

References

- 1. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. [sonar.ch]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fluorescence stopped flow study of colchicine binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promotion of fluorescence upon binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Promotion of Fluorescence upon Binding of Colchicine to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative characterization of the binding of fluorescently labeled colchicine to tubulin in vitro using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Role of Col-chicine in Modulating Innate Immunity Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Col-chicine, a tricyclic alkaloid derived from the autumn crocus (Col-chicum autumnale), has been utilized for centuries in the treatment of inflammatory diseases, most notably gout and Familial Mediterranean Fever (FMF).[1][2] Its primary mechanism of action, the disruption of microtubule polymerization, has profound downstream effects on the innate immune system.[2][3][4] This technical guide provides an in-depth exploration of the molecular pathways through which col-chicine modulates innate immunity, with a focus on the NLRP3 inflammasome, neutrophil, and macrophage functions. Quantitative data are summarized, key experimental protocols are detailed, and signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Tubulin Polymerization Inhibition

Col-chicine's principal anti-inflammatory effects stem from its ability to bind to β-tubulin, a subunit of microtubules.[3][4] This binding prevents the polymerization of tubulin into microtubules, which are critical components of the cellular cytoskeleton.[3][4] The disruption of the microtubule network interferes with a multitude of cellular processes essential for the innate immune response, including cell division, migration, intracellular signaling, and the secretion of cytokines and chemokines.[5]

The col-chicine binding site is located at the interface between α- and β-tubulin subunits.[4][6] Binding induces a conformational change in the tubulin dimer, resulting in a curved structure that inhibits its incorporation into the straight protofilaments required for microtubule assembly.[6] This leads to microtubule depolymerization and the subsequent downstream immunomodulatory effects.[2][3]

Modulation of the NLRP3 Inflammasome Pathway

One of the most significant roles of col-chicine in innate immunity is its potent inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][7][8] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form, caspase-1.[1][9] Caspase-1 then processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][9]

Col-chicine inhibits NLRP3 inflammasome activation through several proposed mechanisms:

-

Disruption of Inflammasome Assembly: The spatial arrangement and assembly of NLRP3 components, including the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), are dependent on an intact microtubule network.[7][9] By depolymerizing microtubules, col-chicine prevents the co-localization of NLRP3 and ASC, thereby inhibiting the formation of the active inflammasome complex.[7][10]

-

Inhibition of Upstream Signaling: Col-chicine may also interfere with upstream events that trigger NLRP3 activation. For instance, it has been shown to inhibit P2X7 receptor-mediated potassium (K+) efflux, a common trigger for NLRP3 activation.[7]

-

SIRT2-Mediated Suppression: Recent studies suggest that col-chicine's anti-inflammatory effects may be partly mediated by Sirtuin 2 (SIRT2), which can suppress NLRP3 inflammasome activation.[11]

Effects on Neutrophils and Macrophages

Col-chicine significantly impacts the function of key innate immune cells, particularly neutrophils and macrophages.[2]

Neutrophils

Neutrophils are often the first responders to sites of inflammation. Col-chicine's effects on neutrophils are multifaceted:

-

Inhibition of Chemotaxis and Recruitment: By disrupting microtubule function, col-chicine impairs neutrophil motility, preventing their migration to inflammatory sites.[1][3][9] It also affects the expression of adhesion molecules like E-selectin and L-selectin, further reducing neutrophil recruitment.[1][2]

-

Inhibition of Neutrophil Extracellular Trap (NET) Formation: NETosis, a process where neutrophils release a web of DNA, histones, and granular proteins to trap pathogens, can also contribute to tissue damage. Col-chicine has been shown to inhibit NET formation, in part by restoring cytoskeletal dynamics in primed neutrophils.[12][13][14][15]

-

Reduced Degranulation and Superoxide Production: Col-chicine can suppress the release of inflammatory mediators from neutrophil granules and inhibit the production of superoxide anions.[2][9]

Macrophages

Col-chicine also modulates macrophage activity:

-

Inhibition of Inflammasome Activation: As detailed above, col-chicine is a potent inhibitor of the NLRP3 inflammasome in macrophages.[2]

-

Modulation of Cytokine Production: Col-chicine can alter the production of various cytokines by macrophages. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced production of GM-CSF, IL-6, and TNF-α in murine macrophages.[16]

-

Reduced Foam Cell Formation: In the context of atherosclerosis, col-chicine can downregulate the expression of scavenger receptors like CD36 on macrophages, reducing their uptake of lipids and transformation into foam cells.[17]

-

M2 Macrophage Polarization: Some evidence suggests that col-chicine may promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of col-chicine.

Table 1: In Vitro Effects of Col-chicine on Neutrophil Function

| Parameter | Cell Type | Stimulus | Col-chicine Concentration | Observed Effect | Reference |

| NET Formation | Neutrophils from ACS patients | Unstimulated | 25 nmol/L | Marked reduction in spontaneous NETosis (AUC: 0.66 vs 0.33) | [12][13] |

| NET Formation | Neutrophils from ACS patients | PMA (50 nmol/L) | 25 nmol/L | Significant inhibition of NETosis (AUC: 1.95 vs 1.08) | [12][15] |

| NET Formation | Neutrophils from ACS patients | Ionomycin (5 µmol/L) | 25 nmol/L | Significant inhibition of NETosis (AUC: 2.40 vs 1.41) | [12][15] |

| Chromatin Area | Neutrophils from ACS patients | - | 25 nmol/L | 35% reduction in chromatin area (103.7 vs 66.8 µm²) | [14] |

ACS: Acute Coronary Syndrome; AUC: Area Under the Curve; PMA: Phorbol 12-myristate 13-acetate.

Table 2: Effects of Col-chicine on Inflammasome-Related Cytokines

| Study Type | Population | Treatment | Measured Cytokine | Result | Reference |

| In Vivo (RCT) | COVID-19 Patients | 0.5 mg tid for 5 days | Serum Caspase-1 (p20) | Significant reduction vs. placebo | [19][20] |

| In Vivo (RCT) | COVID-19 Patients | 0.5 mg tid for 5 days | Serum IL-18 | Significant reduction vs. placebo | [19][20] |

| In Vivo (RCT) | COVID-19 Patients | 0.5 mg tid for 5 days | Serum IL-1β | No significant difference vs. placebo | [19][20] |

| Ex Vivo | Monocytes from ACS Patients | 1.5 mg (single oral dose) | Secreted Caspase-1 | 30.2% reduction vs. untreated | [21] |

| Ex Vivo | Monocytes from ACS Patients | 1.5 mg (single oral dose) | Secreted IL-1β | Marked reduction vs. pre-treatment | [21] |

RCT: Randomized Controlled Trial.

Key Experimental Protocols

Protocol: In Vitro Neutrophil Extracellular Trap (NET) Formation Assay

This protocol is adapted from studies investigating col-chicine's effect on NETosis.[15]

Objective: To quantify the effect of col-chicine on NET formation in isolated human neutrophils.

Materials:

-

Human neutrophils isolated from whole blood via density gradient centrifugation.

-

RPMI 1640 medium.

-

Col-chicine solution (e.g., 25 nmol/L).

-

NET-inducing stimuli: Phorbol 12-myristate 13-acetate (PMA, 50 nmol/L) or Ionomycin (5 µmol/L).

-

Sytox Green nucleic acid stain (cell-impermeable).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Methodology:

-

Isolate neutrophils from healthy donors or patients.

-

Resuspend neutrophils in RPMI 1640 medium at a concentration of 1x10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Add col-chicine (or vehicle control) to the desired final concentration and pre-incubate for 1.5 hours at 37°C.

-

Add Sytox Green to all wells at a final concentration of 5 µM.

-

Add the NET-inducing stimulus (PMA or Ionomycin) or vehicle control.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure fluorescence (Excitation: 485 nm, Emission: 525 nm) every 15 minutes for 2-4 hours.

-

Data Analysis: Plot fluorescence intensity over time. The Area Under the Curve (AUC) can be calculated to quantify total NET release.

Protocol: Inflammasome Activation in Monocytes

This protocol is based on ex vivo studies of monocytes from patients.[21]

Objective: To measure the effect of in vivo col-chicine treatment on inflammasome activation in circulating monocytes.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from patient blood samples (pre- and post-treatment).

-

Monocyte isolation kit (e.g., magnetic bead-based negative selection).

-

Cell culture medium (e.g., RPMI 1640 + 10% FBS).

-

ATP solution (5 mM).

-

ELISA kits for IL-1β, IL-18, and Caspase-1.

-

Reagents for Western blotting or RT-qPCR for intracellular protein/mRNA analysis.

Methodology:

-

Collect venous blood samples from patients before and 24 hours after a single oral dose of col-chicine (e.g., 1.5 mg).

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Purify monocytes from the PBMC fraction.

-

Culture monocytes for a set period (e.g., 2-4 hours).

-

Stimulate the cells with ATP (e.g., 5 mM) to trigger NLRP3 inflammasome activation and cytokine release.

-

Collect the cell culture supernatant and lyse the cells to obtain cell lysates.

-

Quantify the levels of secreted IL-1β, IL-18, and caspase-1 in the supernatant using ELISA.

-

Analyze intracellular levels of pro-IL-1β and pro-caspase-1 in the cell lysates using Western blot or mRNA levels using RT-qPCR.

-

Compare the results from post-treatment samples to pre-treatment samples and to an untreated control group.

Conclusion and Future Directions

Col-chicine is a potent modulator of innate immunity, exerting its effects primarily through the inhibition of tubulin polymerization. This fundamental action leads to the disruption of the NLRP3 inflammasome pathway and impairs the pro-inflammatory functions of neutrophils and macrophages. The quantitative data and protocols provided herein offer a foundation for further research into this ancient drug. Future investigations should aim to further elucidate the precise molecular interactions between col-chicine and various immune pathways, explore its potential in other inflammatory conditions, and develop novel formulations or analogs with improved therapeutic indices. The continued study of col-chicine's mechanisms will undoubtedly pave the way for new applications in the management of a wide array of inflammatory diseases.

References

- 1. Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

- 8. Colchicine for COVID-19: targeting NLRP3 inflammasome to blunt hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. medrxiv.org [medrxiv.org]

- 14. medrxiv.org [medrxiv.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Colchicine down-regulates lipopolysaccharide-induced granulocyte-macrophage colony-stimulating factor production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Colchicine's Interaction with the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular interactions between colchicine and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. For centuries, colchicine has been a cornerstone in the treatment of gout, and recent research has illuminated its potent anti-inflammatory effects through the modulation of the NLRP3 inflammasome pathway.[1][2][3] This document synthesizes current scientific literature to detail the mechanisms of action, present quantitative data on its efficacy, and provide comprehensive experimental protocols for studying this interaction. Furthermore, it includes detailed signaling pathway diagrams and experimental workflows to facilitate a deeper understanding and guide future research in this area.

Introduction to the NLRP3 Inflammasome and Colchicine

The NLRP3 inflammasome is a multi-protein complex of the innate immune system that plays a critical role in response to a wide array of sterile inflammatory stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, involves the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression, typically through the activation of the NF-κB pathway. The second signal triggers the assembly of the inflammasome complex, which consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][5] This assembly leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[4][5]

Colchicine, a tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale), is a well-established therapeutic agent for gout and other inflammatory conditions like Familial Mediterranean Fever (FMF).[2][6] Its primary mechanism of action is the disruption of microtubule polymerization by binding to tubulin.[2] This interference with the cytoskeleton has profound effects on various cellular processes, including the assembly and activation of the NLRP3 inflammasome.[2][5]

Molecular Mechanisms of Colchicine's Interaction with the NLRP3 Inflammasome

Colchicine's inhibitory effect on the NLRP3 inflammasome is multifaceted, involving several distinct but interconnected mechanisms.

Inhibition of Microtubule Polymerization and Inflammasome Assembly

The cornerstone of colchicine's anti-inflammatory action is its ability to bind to tubulin, preventing the formation of microtubules.[2] Microtubules are essential for the intracellular trafficking of organelles and protein complexes. The assembly of the NLRP3 inflammasome requires the spatial approximation of its components; NLRP3 is thought to reside in the endoplasmic reticulum, while ASC is associated with mitochondria.[2] Colchicine-induced disruption of the microtubule network hinders the transport and co-localization of NLRP3 and ASC, thereby preventing the formation of a functional inflammasome complex.[2][3][5] This ultimately leads to a reduction in caspase-1 activation and the subsequent maturation and secretion of IL-1β and IL-18.[5]

dot

Caption: Colchicine disrupts microtubule-dependent assembly of the NLRP3 inflammasome.

Other Putative Mechanisms

Beyond microtubule disruption, other mechanisms for colchicine's inhibition of the NLRP3 inflammasome have been proposed:

-

Inhibition of P2X7 Receptor: Some in vitro studies suggest that colchicine may inhibit the P2X7 purinergic receptor.[2][3] Activation of this receptor by extracellular ATP leads to potassium efflux, a critical trigger for NLRP3 activation. By blocking P2X7, colchicine could prevent this ion flux and subsequent inflammasome assembly.[2]

-

Direct Effects on Caspase-1: There is some evidence to suggest that colchicine might directly reduce the levels of pro-caspase-1 and active caspase-1, although the exact mechanism remains to be fully elucidated.[2]

-

Downregulation of Pyrin (MEFV): In certain contexts, colchicine has been shown to decrease the mRNA expression of the gene encoding pyrin (MEFV), a protein that can also form an inflammasome and is implicated in FMF.[2]

dot

Caption: Putative alternative mechanisms of NLRP3 inflammasome inhibition by colchicine.

Quantitative Data on Colchicine's Efficacy

While precise IC50 values for direct NLRP3 inflammasome inhibition by colchicine in vitro are not consistently reported and may require higher concentrations than therapeutically achieved, clinical studies provide compelling quantitative data on its anti-inflammatory effects.[2]

| Parameter | Study/Patient Population | Colchicine Dosage | Key Findings | Reference |

| hs-CRP | LoDoCo2 trial (Chronic Coronary Disease) | 0.5 mg/day | Median hs-CRP lower in colchicine group (0.80 mg/L) vs. placebo (1.34 mg/L), p < 0.005. | [7] |

| IL-6 | LoDoCo2 trial (Chronic Coronary Disease) | 0.5 mg/day | Median IL-6 lower in colchicine group (2.07 ng/L) vs. placebo (2.59 ng/L), p = 0.076. | [7] |

| EV NLRP3 Protein | LoDoCo2 trial (Chronic Coronary Disease) | 0.5 mg/day | Median EV NLRP3 protein levels lower in colchicine group (1.38 ng/mL) vs. placebo (1.58 ng/mL), p = 0.025. | [7] |

| Active Caspase-1 (Casp1p20) | COVID-19 Patients | 0.5 mg tid for 5 days, then bid for 5 days | Serum levels of Casp1p20 were reduced after 48-72h of treatment in the colchicine group. | [1] |

| IL-18 | COVID-19 Patients | 0.5 mg tid for 5 days, then bid for 5 days | Serum levels of IL-18 were decreased after 48-72h of treatment in the colchicine group. | [1] |

| Pro-caspase-1 mRNA | Acute Coronary Syndrome Patients | 1 mg followed by 0.5 mg 1h later | Significantly reduced by 57.7% in monocytes compared with untreated patients (P<0.05). | [8] |

| Secreted Caspase-1 | Acute Coronary Syndrome Patients | 1 mg followed by 0.5 mg 1h later | Significantly reduced by 30.2% from monocytes compared with untreated patients (P<0.05). | [8] |

| Secreted IL-1β | Acute Coronary Syndrome Patients | 1 mg followed by 0.5 mg 1h later | Markedly reduced from monocytes compared with pre-treatment levels (P<0.05). | [8] |

Detailed Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the effect of colchicine on NLRP3 inflammasome activation.

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells or primary bone marrow-derived macrophages (BMDMs) are commonly used.

-

Priming (Signal 1): Cells are typically primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Activation (Signal 2): Following priming, cells are stimulated with an NLRP3 activator such as Nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM) for a specified time (e.g., 30-60 minutes).

-

Colchicine Treatment: Colchicine is typically added to the cell culture either as a pre-treatment before priming or concurrently with the priming or activation step, depending on the experimental question. A dose-response curve with varying concentrations of colchicine is recommended.

Western Blotting for Inflammasome Components

This protocol allows for the detection of NLRP3, ASC, pro-caspase-1, and cleaved caspase-1 (p20 subunit).

-

Sample Preparation:

-

After treatment, collect cell culture supernatants and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration in the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NLRP3, ASC, and caspase-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

dot

Caption: Experimental workflow for Western blotting of NLRP3 inflammasome components.

ELISA for IL-1β Quantification

This protocol measures the amount of secreted IL-1β in cell culture supernatants.

-

Procedure:

-

Use a commercially available human or mouse IL-1β ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for IL-1β.

-

Add standards and cell culture supernatants to the wells and incubate.

-

Wash the wells and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-HRP conjugate.

-

Incubate, wash, and add a TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

-

Immunofluorescence for ASC Speck Visualization

This protocol allows for the visualization of ASC speck formation, a hallmark of inflammasome activation.[9][10]

-

Procedure:

-

Seed cells on glass coverslips in a multi-well plate.

-

Perform cell treatments as described in section 4.1.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a blocking buffer (e.g., PBS with 1% BSA).

-

Incubate with a primary antibody against ASC.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the cells using a fluorescence or confocal microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.[9][10]

-

Caspase-1 Activity Assay

This assay measures the enzymatic activity of cleaved caspase-1.

-

Procedure:

-

Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1).[11][12]

-

After cell treatment, add the Caspase-Glo® 1 reagent directly to the cell culture wells or to the collected supernatants.

-

The reagent contains a specific caspase-1 substrate linked to a luminogenic molecule.

-

Cleavage of the substrate by active caspase-1 releases the luminogenic molecule, which is then used by a luciferase to generate a luminescent signal.

-

Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase-1 activity.

-

Conclusion

Colchicine exerts a potent inhibitory effect on the NLRP3 inflammasome, primarily by disrupting microtubule polymerization and thereby preventing the assembly of the inflammasome complex.[2][5] This well-documented mechanism, along with other potential pathways, underpins its therapeutic efficacy in a range of inflammatory diseases. The quantitative data from clinical trials robustly support its anti-inflammatory role in vivo. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to further investigate the nuanced interactions between colchicine and the NLRP3 inflammasome, paving the way for the development of novel therapeutic strategies targeting this critical inflammatory pathway.

References

- 1. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

- 3. Anti‐inflammatory mechanisms and research progress of colchicine in atherosclerotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. imrpress.com [imrpress.com]

- 7. Colchicine reduces extracellular vesicle NLRP3 inflammasome protein levels in chronic coronary disease: A LoDoCo2 biomarker substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.sahmri.org.au [research.sahmri.org.au]

- 9. adipogen.com [adipogen.com]

- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.sg]

- 12. promega.com [promega.com]

The Structural Basis of Colchicine's Interaction with Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has been utilized for centuries for its medicinal properties, most notably in the treatment of gout. Its potent anti-mitotic activity stems from its direct interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the colchicine-tubulin interaction, a cornerstone of microtubule-targeting cancer chemotherapy research. This document details the binding site, the conformational changes induced in tubulin, and the subsequent disruption of microtubule dynamics. Furthermore, it presents a compilation of quantitative binding data, detailed protocols for key experimental assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: Tubulin and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] They are composed of α- and β-tubulin heterodimers that polymerize in a head-to-tail fashion to form protofilaments, which in turn associate laterally to form a hollow cylindrical microtubule. The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function, particularly in the formation of the mitotic spindle during cell division. This dynamic instability makes tubulin a prime target for the development of anti-cancer agents.

The Colchicine Binding Site on β-Tubulin

X-ray crystallography and cryo-electron microscopy studies have revealed that colchicine binds to a specific pocket on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers within the heterodimer.[2][3] This binding site is distinct from those of other major classes of microtubule-targeting agents like taxanes and vinca alkaloids.

The colchicine binding pocket is a complex and flexible region. The trimethoxyphenyl (A-ring) of colchicine is oriented towards a hydrophobic pocket within β-tubulin, making crucial interactions with residues such as Cys241.[4] The tropolone ring (C-ring) is positioned near the α-tubulin interface, where it can form hydrogen bonds with residues like Thr179 and Val181 of α-tubulin.[4] The central B-ring of colchicine plays a significant role in the binding kinetics and the overall stability of the interaction.

Mechanism of Action: Disruption of Microtubule Polymerization

The binding of colchicine to β-tubulin induces a conformational change in the tubulin heterodimer.[5] This change prevents the tubulin dimer from adopting the straight conformation that is necessary for its incorporation into the growing microtubule lattice.[2] Instead, the colchicine-bound tubulin dimer adopts a curved conformation, which acts as a "cap" at the plus end of the microtubule, sterically hindering the addition of subsequent tubulin dimers.[4] This effectively suppresses microtubule growth and leads to a net depolymerization of microtubules. The disruption of microtubule dynamics ultimately results in mitotic arrest at the G2/M phase of the cell cycle and can trigger apoptosis (programmed cell death).[6]

Signaling Pathway of Tubulin Polymerization and Colchicine's Interference

Quantitative Data on Colchicine-Tubulin Interaction

The interaction between colchicine and tubulin has been extensively studied using various biophysical and biochemical techniques. The following tables summarize key quantitative data from the literature. It is important to note that values can vary depending on the experimental conditions (e.g., temperature, buffer composition, tubulin isotype).

Table 1: Binding Affinity and Inhibition Constants

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 1.4 µM | Scintillation Proximity Assay | [7][8] |

| ~0.5 µM | Fluorescence Titration | [9] | |

| Association Constant (Ka) | 3.2 x 106 M-1 | Fluorescence Spectroscopy | [10] |

| 2.87 x 108 M-1 (for a high-affinity analog) | Competition Assay | [11][12] | |

| Inhibition Constant (Ki) | 0.53 µM | Competition Assay | [7] |

| IC50 (Tubulin Polymerization) | 2.68 - 10.6 µM | Turbidity Assay | [13][14] |

| 8.1 µM | Turbidity Assay | [1] |

Table 2: Kinetic Rate Constants

| Parameter | Value | Method | Reference |

| Association Rate Constant (kon) | (2-3) x 103 s-1 (for the isomerization step) | Fluorescence Stopped-Flow | [15] |

| Dissociation Rate Constant (koff) | (5-9) x 10-3 s-1 (for the isomerization step) | Isotopic Labeling | [15] |

Table 3: Thermodynamic Parameters

| Parameter | Value | Method | Reference |

| Enthalpy (ΔH) | 10 kcal/mol | Fluorescence Spectroscopy | [10] |

| -19 ± 1 kJ/mol | Isothermal Titration Calorimetry | [6][11] | |

| Entropy (ΔS) | 62 cal/mol·K | Fluorescence Spectroscopy | [10] |

| 43 ± 5 J/mol·K | Isothermal Titration Calorimetry | [6] | |

| Gibbs Free Energy (ΔG) | -31.8 ± 0.6 kJ/mol | Isothermal Titration Calorimetry | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between colchicine and tubulin.

Tubulin Purification from Brain Tissue

Objective: To isolate assembly-competent tubulin from mammalian brain tissue.

Principle: This protocol relies on the temperature-dependent polymerization and depolymerization of microtubules. Tubulin is enriched through cycles of warm polymerization and cold depolymerization, followed by ion-exchange chromatography to remove microtubule-associated proteins (MAPs).

Materials:

-

Homogenization buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM EGTA, 1 mM MgSO4, 0.1 mM GTP)

-

Glycerol

-

ATP and GTP stock solutions

-

Phosphocellulose column

-

High-speed and ultracentrifuges

Procedure:

-

Homogenization: Homogenize brain tissue in ice-cold homogenization buffer.

-

Clarification: Centrifuge the homogenate at high speed to remove cellular debris.

-

First Polymerization: Add GTP and glycerol to the supernatant and incubate at 37°C to induce microtubule polymerization.

-

Pelleting: Pellet the microtubules by ultracentrifugation at 37°C.

-

First Depolymerization: Resuspend the microtubule pellet in ice-cold buffer and incubate on ice to induce depolymerization.

-

Clarification: Centrifuge at high speed in the cold to pellet any aggregates.

-

Second Polymerization/Depolymerization Cycle: Repeat steps 3-6 for further purification.

-

Ion-Exchange Chromatography: Load the depolymerized tubulin from the second cycle onto a phosphocellulose column to separate it from MAPs.

-

Concentration and Storage: Elute the purified tubulin, concentrate it, and store it in small aliquots at -80°C.[17]

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: To measure the effect of colchicine on the rate and extent of microtubule polymerization.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP stock solution

-

Colchicine or other test compounds

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation: Thaw tubulin and other reagents on ice. Prepare serial dilutions of colchicine.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add polymerization buffer, GTP, and colchicine at various concentrations.

-

Initiation: Add cold tubulin solution to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.[14][18]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value (the concentration of colchicine that inhibits polymerization by 50%) can be determined from the dose-response curve.[6]

Fluorescence Spectroscopy Binding Assay

Objective: To determine the binding affinity of colchicine to tubulin.

Principle: The intrinsic fluorescence of colchicine is significantly enhanced upon binding to tubulin. This change in fluorescence can be used to monitor the binding event and determine the binding constant.

Materials:

-

Purified tubulin

-

Colchicine

-

Binding buffer (e.g., 10 mM phosphate buffer, pH 7.0, 10 mM MgCl2)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a solution of tubulin in the binding buffer.

-

Titration: Add increasing concentrations of colchicine to the tubulin solution.

-

Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence emission of each sample at the appropriate excitation and emission wavelengths (e.g., excitation at 362 nm, emission at 435 nm).[10][19]

-

Data Analysis: Plot the change in fluorescence intensity as a function of colchicine concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Kd) of the colchicine-tubulin interaction.

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating colchicine into a solution of tubulin, a complete thermodynamic profile of the interaction can be obtained.

Materials:

-

Purified tubulin

-

Colchicine

-

Dialysis buffer (ensure the buffer for both protein and ligand is identical)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze both tubulin and colchicine extensively against the same buffer to minimize heats of dilution. Degas the solutions before use.

-

ITC Setup: Load the tubulin solution into the sample cell and the colchicine solution into the injection syringe of the calorimeter.

-

Titration: Perform a series of small injections of colchicine into the tubulin solution while monitoring the heat change after each injection.

-

Data Acquisition: The instrument records the heat released or absorbed per injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat per injection. Plot this against the molar ratio of colchicine to tubulin. The resulting binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[9][13]

X-ray Crystallography of the Tubulin-Colchicine Complex

Objective: To determine the three-dimensional structure of colchicine bound to tubulin at atomic resolution.

Principle: A high-quality crystal of the tubulin-colchicine complex is grown and then exposed to a focused beam of X-rays. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined.

Materials:

-

Highly purified and stable tubulin (often in a complex with a stabilizing protein like a stathmin-like domain)[20]

-

Colchicine or a suitable analog

-

Crystallization screens and reagents

-

X-ray source (synchrotron or in-house) and detector

Procedure:

-

Complex Formation: Incubate purified tubulin with an excess of colchicine to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-diffracting crystals of the complex.

-

Data Collection: Mount a single crystal and expose it to an X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Determination: Process the diffraction data to determine the unit cell dimensions and space group. The structure is then solved using molecular replacement (if a similar structure is known) or other phasing methods.

-

Model Building and Refinement: Build an atomic model of the tubulin-colchicine complex into the electron density map and refine it to obtain the final high-resolution structure.[21]

Experimental Workflow for Structural Determination

Conclusion

The interaction of colchicine with tubulin is a well-characterized example of potent and specific protein-ligand binding that leads to a profound biological effect. The structural and mechanistic understanding of this interaction has not only illuminated the fundamental process of microtubule dynamics but has also provided a crucial framework for the design and development of novel anti-cancer drugs that target the colchicine binding site. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the fields of structural biology, cancer biology, and drug discovery, facilitating further investigation into this important therapeutic target.

References

- 1. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]

- 2. Thermodynamics of colchicinoid-tubulin interactions. Rrol of B-ring and C-7 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 6. benchchem.com [benchchem.com]

- 7. molbiolcell.org [molbiolcell.org]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. Fluorescence quenching and induced dissociation of the tubulin-colchicine complex by iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bsw3.naist.jp [bsw3.naist.jp]

- 17. hymanlab.org [hymanlab.org]

- 18. abscience.com.tw [abscience.com.tw]

- 19. Promotion of fluorescence upon binding of colchicine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Polyploidy in Plants with Colchicine

Introduction Polyploidy, the state of having more than two complete sets of chromosomes, can lead to novel traits in plants, such as larger flowers, fruits, and leaves, and enhanced resistance to environmental stress. Colchicine, a toxic alkaloid derived from the autumn crocus (Colchicum autumnale), is a potent antimitotic agent widely used for the artificial induction of polyploidy in plant breeding.[1][2][3] It functions by disrupting microtubule formation and inhibiting the formation of the spindle fibers necessary for chromosome segregation during cell division (mitosis).[1][3][4][5] This results in cells with a doubled chromosome number.[2][3] The successful induction of stable polyploids requires a delicate balance between colchicine concentration and exposure duration to maximize chromosome doubling while minimizing cytotoxicity and morphological defects.[1][3]

Disclaimer and Critical Safety Precautions Colchicine is a highly toxic and mutagenic substance that is fatal if swallowed or inhaled and may cause genetic defects.[6] It must be handled with extreme caution in a controlled laboratory environment, such as a fume hood.[2] All direct contact should be avoided.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or chloroprene gloves, a lab coat, and ANSI-approved safety glasses or goggles.[8][9]

-

Handling: Avoid creating dust.[6][8][10] Do not eat, drink, or smoke when handling colchicine.[9][10] Wash hands thoroughly with soap and water after handling.[9]

-

Storage: Store colchicine locked up in a dry, cool, and well-ventilated place in a tightly sealed primary container within labeled secondary containment.[8][10]

-

Spills and Waste Disposal: Clean up spills immediately using dry procedures to avoid generating dust.[7] All waste must be handled and disposed of as hazardous material in accordance with local, state, and federal regulations.[7]

-

Exposure: In case of accidental exposure, seek immediate medical attention.[10] Symptoms may be delayed for several hours.[10]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized framework for inducing polyploidy. Optimal conditions, particularly colchicine concentration and treatment duration, are highly species-dependent and must be optimized empirically.

1. Materials and Equipment

-

Colchicine powder (crystalline)

-

Distilled or HPLC-grade water[2]

-

Dimethyl sulfoxide (DMSO) (optional, to aid dissolution)

-

Glassware (beakers, flasks, graduated cylinders)

-

Magnetic stirrer and stir bar

-

pH meter

-

Filter sterilization unit (e.g., 0.22 µm syringe filter)

-

Plant material (seeds, seedlings, shoot tips, bulb scales, etc.)[3][4][11][12]

-

Growth medium (e.g., Murashige and Skoog (MS) medium)[11][12]

-

Sterile petri dishes, culture tubes, or flasks

-

Laminar flow hood

-

Growth chamber or greenhouse with controlled temperature and light

2. Protocol Steps

Step 2.1: Preparation of Colchicine Solution Colchicine is typically applied as an aqueous solution.[3]

-

Calculate Amount: Determine the required amount of colchicine to prepare a stock solution (e.g., 0.5% to 1.0% w/v).

-

Dissolution: In a fume hood, carefully weigh the colchicine powder and add it to a beaker containing the desired volume of distilled water. A small amount of DMSO (e.g., 0.5%) can be added to aid dissolution if needed.[1]

-

Mixing: Place the beaker on a magnetic stirrer until the colchicine is completely dissolved.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter. Colchicine solutions are light-sensitive and should be stored in a dark, cool place or wrapped in aluminum foil.[2] It is advisable to prepare fresh solutions before each use as colchicine can be unstable in water.[3]

-

Working Solutions: Prepare working solutions of desired concentrations (e.g., 0.01% to 0.5%) by diluting the stock solution.[11][12]

Step 2.2: Selection and Preparation of Plant Material The choice of plant material (explant) is critical for success. Actively dividing meristematic tissues are the most effective targets.

-

Seeds: Sterilize seeds with 70% ethanol and/or sodium hypochlorite (NaOCl) solution.[4][11] Seeds can be pre-soaked in water to initiate germination before treatment.[13]

-

Seedlings/Shoot Tips: Use young, vigorously growing seedlings or excised shoot tips (~1 cm).[12][13]

-

Bulb Scales: Separate scales from bulbs and sterilize the surface.[11]

-

In Vitro Cultures: Protocorms, calli, or micro-shoots from tissue culture can be used directly.[1][14][15]

Step 2.3: Colchicine Treatment The application method depends on the type of explant. All treatments should be conducted under sterile conditions in a laminar flow hood.

-

Method A: Soaking/Immersion (for Seeds, Seedlings, Bulb Scales, Protocorms)

-

Place the prepared plant material into a sterile flask or beaker.

-

Add the sterile colchicine working solution, ensuring the material is fully submerged. For some explants like seedlings, air bubbling may be necessary to prevent oxygen depletion.[1]

-

Incubate for the desired duration (e.g., 4 hours to 96 hours).[1][12] The container should be sealed and kept at a constant temperature (e.g., 25°C), often with gentle agitation.[1][5]

-

-

Method B: Dropping/Cotton Wool (for Apical Meristems of Intact Plants)

-

Prepare a colchicine solution, potentially in a lanolin paste or with glycerin to increase adherence.[13][16]

-

Apply a drop of the solution directly onto the apical bud of a young plant.

-

Alternatively, saturate a small piece of sterile cotton wool with the colchicine solution and place it over the apical meristem.

-

Repeat the application at regular intervals (e.g., daily for several days) to ensure the meristem is effectively treated.[16]

-

Step 2.4: Post-Treatment Washing and Recovery

-

After the treatment period, carefully decant the toxic colchicine solution for proper disposal.

-

Rinse the plant material thoroughly multiple times with sterile distilled water to remove all traces of colchicine.[4][11][12]

-

Transfer the washed plant material to a sterile, colchicine-free recovery medium (e.g., solid MS medium).[11][12]

-

Incubate the cultures in a growth chamber under appropriate conditions of light, temperature (e.g., 25 ± 2°C), and humidity for regeneration.[1][11]

Step 2.5: Acclimatization and Growth Once regenerated plantlets have developed a sufficient root system in vitro, they can be gradually acclimatized to ex vitro or greenhouse conditions. This process involves slowly reducing humidity over several weeks to prevent desiccation.

Step 2.6: Screening and Verification of Polyploidy Not all treated plants will become polyploid; many may be unaffected, chimeras, or die. Therefore, screening is essential.

-

Morphological Analysis (Indirect Method): Polyploid plants often exhibit gigas characteristics. Compare treated plants to diploid (control) plants, looking for traits like:

-

Flow Cytometry (Direct and Rapid Method): This is a reliable method to determine the relative DNA content of nuclei.[12]

-

Excise a small amount of young leaf tissue (~2 cm²).[12]

-

Chop the tissue in a nuclear extraction buffer (e.g., Galbraith's buffer).[12]

-

Filter the suspension to isolate the nuclei.[12]

-

Stain the nuclei with a DNA-specific fluorescent dye like propidium iodide (PI).[12]

-

Analyze the sample using a flow cytometer to measure fluorescence intensity, which is proportional to the DNA content and thus the ploidy level.

-

-

Chromosome Counting (Definitive Method): This method provides a direct confirmation of the chromosome number.

-

Collect actively growing root tips from the putative polyploid plants.

-

Pre-treat the root tips to arrest cells in metaphase.

-

Fix, hydrolyze, and stain the root tips with a chromosome-specific stain (e.g., acetocarmine or Feulgen).

-

Prepare a squash on a microscope slide and observe under a high-power microscope to count the chromosomes.[4][11]

-

Data Presentation: Colchicine Treatment Parameters

The following tables summarize effective colchicine concentrations and durations for inducing polyploidy in various plant species as reported in scientific literature.

Table 1: In Vitro Polyploidy Induction

| Plant Species | Explant Type | Colchicine Concentration | Duration | Polyploidy Induction Rate | Reference |

|---|---|---|---|---|---|

| Gerbera hybrid | Shoot tips | 0.1% (w/v) | 4 h | 50% (Tetraploid) | [12] |

| Lilium regale | Bulb scales | 0.01% (w/v) | 24 h | 27.3% (Tetraploid) | [11][17] |

| Dendrobium wardianum | Protocorms | 250 µM | 12 h | 26% | [14] |

| Digitalis lanata | Leaf explants | 0.5% (in 0.5% DMSO) | 8 h | 33% (Tetraploid) | [1] |

| Pogostemon cablin | Explant | 0.05% | 72 h | Highest Octoploid Induction | [15] |

| Colocasia esculenta | Shoots | 0.05% | 16 h | 54.1% |[5] |

Table 2: In Vivo / Seedling Polyploidy Induction

| Plant Species | Explant Type | Colchicine Concentration | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Andrographis paniculata | Seedlings | 0.1% (w/v) | 12 h | Most successful induction | [18] |

| Dendrobium crumenatum | Plantlets | 0.05% | 96 h | 50% (Tetraploid) | [1] |

| Gossypium herbaceum | Seedlings (roots) | 0.2% - 0.4% | 16 h | High number of tetraploid cells | [4] |

| Pinus spp. | Germinating seeds | 0.2% or 0.4% | 4 - 10 days | Polyploidy induced |[19] |

Visualization of Experimental Workflow

Below is a diagram illustrating the logical flow of the colchicine-induced polyploidy protocol.

Caption: Experimental workflow for inducing and verifying polyploidy in plants using colchicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Colchicine Treatment and Toxicity | ICPS [carnivorousplants.org]

- 3. Studies on Colchicine Induced Chromosome Doubling for Enhancement of Quality Traits in Ornamental Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. plantbreedbio.org [plantbreedbio.org]

- 6. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. research.uga.edu [research.uga.edu]

- 9. shop.leicabiosystems.com [shop.leicabiosystems.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Colchicine-mediated in vitro polyploidization in gerbera hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [iastatedigitalpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dn790002.ca.archive.org [dn790002.ca.archive.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. thuenen.de [thuenen.de]

Application Notes and Protocols for In Vitro Metaphase Arrest using Colchicine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro use of colchicine for inducing metaphase arrest in cell cultures. Colchicine, a plant-derived alkaloid, is a potent mitotic inhibitor widely employed in cytogenetics, cancer research, and cell biology to synchronize cell populations at the metaphase stage of the cell cycle. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data on its effects, and visualizes key cellular pathways and workflows.

Mechanism of Action

Colchicine's primary mechanism of action involves the disruption of microtubule dynamics.[1][2][[“]] It binds to tubulin, the protein subunit of microtubules, preventing their polymerization.[2][[“]] This inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis.[4][5] Consequently, the cell cycle is halted at the metaphase checkpoint, leading to an accumulation of cells with condensed chromosomes.[1][5][6] At lower concentrations, colchicine can suppress microtubule growth, while at higher concentrations, it actively promotes their depolymerization.[1]

Data Presentation

The following tables summarize the effective concentrations and incubation times of colchicine for metaphase arrest in various cell types, as well as its impact on the mitotic index. It is important to note that optimal conditions can vary significantly between cell lines and experimental goals.

| Cell Type | Colchicine Concentration | Incubation Time | Reference |

| Monolayer Cultures (General) | 50 µg/mL | 30 - 60 minutes | [7] |

| Cell Suspensions (General) | 50 µg/mL (final conc.) | 30 - 60 minutes | [7] |

| Human Blood Lymphocytes | 0.3 mg/mL (working solution) | 4 hours | [8] |

| Human Blood Lymphocytes | 100 ng/mL | 1.5 - 2 hours | [4][8] |

| Human KB Cells | 10⁻⁷ M | 6 - 8 hours | [6][9] |

| Human MCF-7 Breast Adenocarcinoma | 10 µg/mL | 24 hours | [10] |

| Human MCF-7 Breast Adenocarcinoma | 100 µg/mL | 24 hours | [11][10] |

| Glioma Cell Line | Not specified (0.25 of colcemid) | 24 hours | [12] |

| Grasshopper Neuroblasts | 2.5 x 10⁻⁵ M, 2.5 x 10⁻³ M, 2.5 x 10⁻² M | Up to 308 minutes | |

| Allium cepa Root Apical Meristem | 0.4 mg/mL | 4 hours | [13] |

| Cell Type | Treatment | Effect on Mitotic Index | Reference |

| Allium cepa Root Apical Meristem | 0.4 mg/mL Colchicine for 4h | 20.3% reduction | [13] |

| Vicia faba Root Meristems | 0.025% Colchicine for 3h | Continued increase over 24-36h | [14] |

Experimental Protocols

Protocol 1: Metaphase Arrest in Monolayer Cell Cultures for Karyotyping

This protocol is adapted from established methods for preparing chromosome spreads from adherent cell lines.[7]

Materials:

-

Actively proliferating cell culture in a flask or dish

-

Complete cell culture medium

-

Colchicine stock solution (e.g., 10 mg/mL in sterile water or PBS)

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA solution

-

Hypotonic solution (0.075 M KCl)

-

Freshly prepared Carnoy's fixative (3:1 methanol:glacial acetic acid)

-

Microscope slides

-

Pipettes and sterile tubes

Procedure:

-

Cell Culture: Culture cells until they reach approximately 70-80% confluency.[15] Ensure the cells are in the logarithmic growth phase.

-

Colchicine Treatment: Add colchicine to the culture medium to a final concentration of 0.1-0.2 µg/mL.[15] Incubate the cells at 37°C for a duration optimized for your cell line (typically 1-4 hours).

-

Cell Detachment: Gently detach the cells from the culture vessel. For loosely adherent cells, a cell scraper can be used. For strongly adherent cells, aspirate the medium, wash with PBS, and add trypsin-EDTA. Incubate until cells detach. Do not over-trypsinize as it can damage chromosomes.

-

Cell Harvest: Transfer the cell suspension to a conical centrifuge tube. Centrifuge at 400 x g for 5 minutes.

-

Hypotonic Treatment: Carefully remove the supernatant. Gently resuspend the cell pellet in 5-10 mL of pre-warmed (37°C) 0.075 M KCl hypotonic solution.[15] Incubate at 37°C for 15-20 minutes. This step is crucial for swelling the cells and spreading the chromosomes.

-

Fixation: Centrifuge the cells at 400 x g for 5 minutes. Aspirate the supernatant, leaving a small amount of liquid to avoid disturbing the pellet. Gently add 5-10 mL of fresh, ice-cold Carnoy's fixative dropwise while vortexing at a low speed.

-

Washing: Leave the cells in fixative for at least 30 minutes at 4°C. Centrifuge, remove the supernatant, and resuspend in fresh fixative. Repeat this washing step two more times.

-

Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fresh fixative to achieve a suitable cell density. Drop the cell suspension from a height of about 30 cm onto clean, cold, wet microscope slides.

-

Drying and Staining: Allow the slides to air dry. The slides can then be stained with a suitable chromosome staining solution (e.g., Giemsa stain) for karyotype analysis.

Protocol 2: Metaphase Arrest in Suspension Cell Cultures

This protocol is suitable for non-adherent cell lines, such as lymphocytes.[7]

Materials:

-

Actively proliferating suspension cell culture

-

Complete cell culture medium

-

Colchicine stock solution

-

Hypotonic solution (0.075 M KCl)

-

Freshly prepared Carnoy's fixative (3:1 methanol:glacial acetic acid)

-

Microscope slides

-

Pipettes and sterile tubes

Procedure:

-

Cell Culture: Maintain the suspension culture in the logarithmic growth phase.

-

Colchicine Treatment: Add colchicine directly to the cell suspension to the desired final concentration (e.g., 0.1 µg/mL). Incubate at 37°C for the optimized duration (typically 1-2 hours).

-

Cell Harvest: Transfer the cell suspension to a conical centrifuge tube. Centrifuge at 400 x g for 5 minutes.

-

Hypotonic Treatment: Discard the supernatant and gently resuspend the cell pellet in pre-warmed (37°C) 0.075 M KCl. Incubate at 37°C for 15-20 minutes.

-

Fixation: Follow steps 6-9 from Protocol 1.

Visualizations

Signaling Pathway of Colchicine-Induced Metaphase Arrest

Caption: Colchicine's mechanism of action leading to metaphase arrest.

Experimental Workflow for Metaphase Arrest in Cell Culturedot